2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide is a sulfanyl acetamide derivative featuring a 4-chlorophenyl group attached to a sulfanyl moiety and an N-(3-methylphenyl)acetamide chain. Its synthesis typically involves nucleophilic substitution reactions between 2-chloroacetamide derivatives and thiol-containing intermediates under basic conditions .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-3-2-4-13(9-11)17-15(18)10-19-14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBACNPMUGJUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 3-methylaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler amide derivative.
Substitution: The chlorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amide derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Core Heterocyclic Variations
Triazole-Based Analogs
- Compound A: 2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (MFCD03223246) Substituents: 4-Methoxyphenyl on triazole.
- Compound B: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (332947-80-5) Substituents: 4-Methylphenyl on triazole.
Pyrimidine-Based Analogs
- Compound C: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Substituents: 4,6-Diaminopyrimidine core. Structural Insight: The pyrimidine ring adopts a folded conformation with a dihedral angle of 42.25° relative to the benzene ring, stabilized by intramolecular N–H···N hydrogen bonds .
- Compound D: N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Substituents: 3-Chlorophenyl instead of 4-chlorophenyl. Impact: Meta-substitution reduces steric hindrance, altering crystal packing and intermolecular interactions compared to the para-substituted target compound .
Chromenopyrimidine and Benzothiazole Derivatives
- Compound E: 2-[[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide (872208-86-1) Core: Chromenopyrimidine. Impact: The extended aromatic system may enhance π-π stacking interactions, influencing binding to biological targets like kinases .
- Compound F : PZ-39 (Benzothiazole-triazine inhibitor of ABCG2)
Substituent Effects on Physicochemical Properties
Crystallographic and Hydrogen-Bonding Profiles
- Target Compound: Limited crystallographic data, but analogs like Compound C show layered packing via N–H···O and C–H···π interactions, forming 3D networks .
- Compound C vs. D :
- Dihedral angles between pyrimidine and benzene rings: 42.25° (Compound C) vs. 59.70° (Compound D), influencing molecular rigidity and intermolecular interactions .
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview
This compound features a sulfonamide moiety, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. The structural elements of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group can bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial in the treatment of conditions such as bacterial infections and inflammation.
- Receptor Modulation : The compound may also interact with cellular receptors, affecting signal transduction pathways that regulate various physiological processes.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial activity. This includes efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties. It has been evaluated in various models of inflammation, demonstrating a reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated significant antibacterial activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option.
- Anti-inflammatory Research : In a controlled trial examining the anti-inflammatory effects of this compound, researchers observed a marked decrease in paw edema in animal models treated with varying doses of this compound. The study concluded that the compound could serve as a lead for developing new anti-inflammatory drugs .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition was associated with decreased prostaglandin synthesis, confirming its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
